Ethyl 4-({2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate
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Overview
Description
Ethyl 4-({2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a pyrimidine ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate typically involves multiple stepsThe reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide (DMF) and catalysts like sodium ethoxide or potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrimidine ring can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Ethyl 4-({2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 4-({2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyrimidine ring can mimic nucleic acid bases, allowing the compound to interfere with DNA or RNA synthesis. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate: Similar structure with a different ester group.
2-ureido-4 [1H]-6-methyl-pyrimidinone: Contains a pyrimidine ring with a ureido group.
Uniqueness
Ethyl 4-({2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate is unique due to its combination of a benzoate ester, a pyrimidine ring, and a sulfanyl group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C17H20N4O4S |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
ethyl 4-[2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]butanoylamino]benzoate |
InChI |
InChI=1S/C17H20N4O4S/c1-3-12(26-17-20-13(18)9-14(22)21-17)15(23)19-11-7-5-10(6-8-11)16(24)25-4-2/h5-9,12H,3-4H2,1-2H3,(H,19,23)(H3,18,20,21,22) |
InChI Key |
NVMRDVUPUDPLAP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C(=O)OCC)SC2=NC(=CC(=O)N2)N |
Origin of Product |
United States |
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